Ro4987655 is a potent and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [] It acts by competitively binding to an allosteric site on MEK, distinct from the ATP binding site. [] Ro4987655 exhibits an excellent selectivity profile for MEK1/2. [] This selectivity makes it a valuable tool in scientific research for studying the role of the MEK/ERK signaling pathway in various biological processes, particularly in the context of cancer.
RO4987655 falls under the category of small molecule inhibitors and is classified as a noncompetitive adenosine triphosphate inhibitor. It specifically inhibits MEK1 and MEK2, which are serine/threonine kinases involved in cell signaling pathways that regulate cell growth, survival, and differentiation.
The synthesis of RO4987655 involves several key steps that yield a compound with a unique chemical structure. The detailed synthetic route includes:
The final product is characterized by its slow dissociation from the MEK enzyme, which is believed to enhance its efficacy compared to other MEK inhibitors .
RO4987655 has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The compound's structure allows for effective interaction with the ATP-binding site of MEK, inhibiting its activity .
RO4987655 undergoes various chemical reactions primarily related to its interaction with MEK:
The mechanism of action of RO4987655 involves:
Clinical studies have demonstrated significant reductions in phosphorylated ERK levels in patients treated with RO4987655, indicating effective target engagement .
RO4987655 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and administration in clinical settings.
RO4987655 has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2